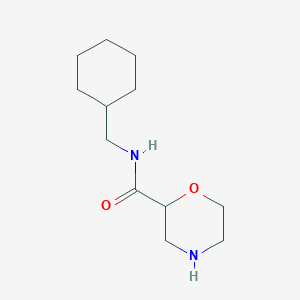
N-(cyclohexylmethyl)morpholine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylmethyl)morpholine-2-carboxamide: is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine, and this compound features a cyclohexylmethyl group attached to the nitrogen atom of morpholine, along with a carboxamide group at the second position of the morpholine ring. This structure imparts unique chemical and physical properties to the compound, making it useful in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with morpholine
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This often includes the use of catalysts and specific solvents to control the reaction environment.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the cyclohexylmethyl group to a cyclohexanone derivative.
Reduction: Reduction reactions can be performed to convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed:
Oxidation: Cyclohexanone derivatives.
Reduction: Primary amines.
Substitution: Various substituted morpholines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of biologically active molecules, potentially influencing biological pathways and cellular processes. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where morpholine derivatives have shown promise. Industry: The compound finds applications in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The exact mechanism of action of N-(cyclohexylmethyl)morpholine-2-carboxamide depends on its specific application. Generally, it may interact with biological targets through binding to enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would vary based on the context of its use, such as in pharmaceuticals or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Morpholine: The parent compound without the cyclohexylmethyl group.
Cyclohexylamine: A simpler amine with a cyclohexyl group.
N-Methylmorpholine: A morpholine derivative with a methyl group instead of cyclohexylmethyl.
Uniqueness: N-(cyclohexylmethyl)morpholine-2-carboxamide is unique due to its specific structural features, which impart distinct chemical properties compared to its simpler analogs. These features make it more suitable for certain applications where the presence of the cyclohexylmethyl group is advantageous.
This compound , its synthesis, reactions, applications, and comparison with similar compounds
Eigenschaften
Molekularformel |
C12H22N2O2 |
|---|---|
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
N-(cyclohexylmethyl)morpholine-2-carboxamide |
InChI |
InChI=1S/C12H22N2O2/c15-12(11-9-13-6-7-16-11)14-8-10-4-2-1-3-5-10/h10-11,13H,1-9H2,(H,14,15) |
InChI-Schlüssel |
RAKJKCBGDLFTJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CNC(=O)C2CNCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


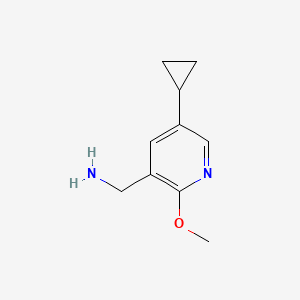

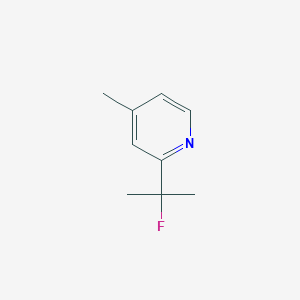
![(9-Acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B15358389.png)
![2-Chloro-6-ethoxy-1-phenylpyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B15358397.png)

![Tert-butyl (9AR)-1,3,4,6,7,8,9,9A-octahydropyrazino[1,2-A]pyrazine-2-carboxylate](/img/structure/B15358407.png)

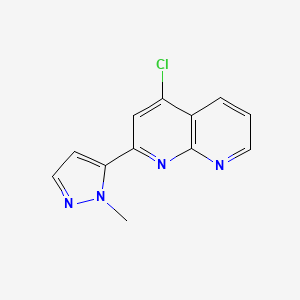
![3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid](/img/structure/B15358431.png)
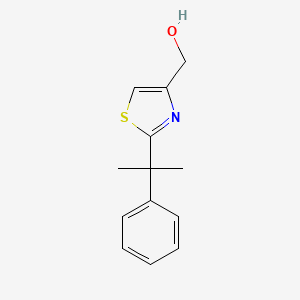

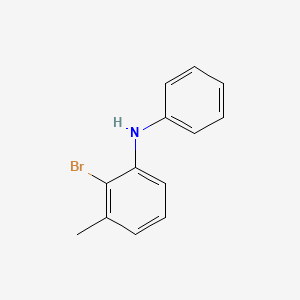
![4-amino-2-[(2-nitrophenyl)sulfanylamino]-4-oxobutanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B15358450.png)
